molecular formula C12H17N3O3 B14775739 2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide

2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide

Cat. No.: B14775739
M. Wt: 251.28 g/mol
InChI Key: ZBYVLZCBKXPXIT-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide is an organic compound with a complex structure that includes an amino group, an ethyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide typically involves the reaction of 3-nitrobenzyl chloride with N-ethylpropanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro compounds, while reduction may yield amino derivatives.

Scientific Research Applications

2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-ethylpropanamide
  • 3-nitrobenzylamine
  • N-ethyl-N-(3-nitrophenyl)methylamine

Uniqueness

2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide is unique due to the presence of both an amino group and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide

InChI

InChI=1S/C12H17N3O3/c1-3-14(12(16)9(2)13)8-10-5-4-6-11(7-10)15(17)18/h4-7,9H,3,8,13H2,1-2H3

InChI Key

ZBYVLZCBKXPXIT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(C)N

Origin of Product

United States

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